tert-Butyl 6-amino-7-methyl-1H-indazole-1-carboxylate
Description
tert-Butyl 6-amino-7-methyl-1H-indazole-1-carboxylate is a compound belonging to the indazole family, which is a significant class of heterocyclic compounds. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Properties
Molecular Formula |
C13H17N3O2 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
tert-butyl 6-amino-7-methylindazole-1-carboxylate |
InChI |
InChI=1S/C13H17N3O2/c1-8-10(14)6-5-9-7-15-16(11(8)9)12(17)18-13(2,3)4/h5-7H,14H2,1-4H3 |
InChI Key |
QYPVTFOIHQCLMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N(N=C2)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. Catalysts and solvents are often employed to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-amino-7-methyl-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups .
Scientific Research Applications
Pharmaceutical Development
Intermediate in Drug Synthesis
tert-Butyl 6-amino-7-methyl-1H-indazole-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds due to its bioactive properties. Its structural features allow for modifications that can enhance pharmacological activity and specificity against targeted biological pathways.
Enzyme Inhibition
The compound exhibits notable interactions with cytochrome P450 enzymes, particularly CYP1A2. This inhibition can significantly affect drug metabolism, leading to altered pharmacokinetics of co-administered drugs. Understanding these interactions is crucial for optimizing therapeutic regimens and minimizing adverse effects.
Case Study: Drug Interaction Studies
Research has shown that this compound can influence the metabolism of other drugs by modulating enzyme activity. For instance, studies indicated that this compound could enhance or diminish the efficacy of certain medications by altering their metabolic pathways.
Material Science
Development of Advanced Materials
In material science, this compound is utilized in the synthesis of advanced materials and specialty chemicals. Its unique chemical properties enable the creation of materials with specific characteristics suitable for various applications, including coatings and polymers.
Biochemical Research
Role in Metabolic Pathways
The compound plays a vital role in biochemical research due to its potential as a bioactive molecule. It is studied for its ability to modulate various biological targets, impacting cellular processes such as signaling pathways and gene expression. Notably, it has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.
Table 1: Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Cytochrome P450 Inhibition | Inhibits CYP1A2, affecting drug metabolism |
| Signaling Pathway Modulation | Influences MAPK/ERK pathway, impacting cell growth and differentiation |
| Enzyme Interaction | Alters activity of key metabolic enzymes |
Mechanism of Action
The mechanism of action of tert-Butyl 6-amino-7-methyl-1H-indazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indazole derivatives, such as:
- 6-amino-1H-indazole
- 7-methyl-1H-indazole
- tert-Butyl 1H-indazole-1-carboxylate
Uniqueness
tert-Butyl 6-amino-7-methyl-1H-indazole-1-carboxylate is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other indazole derivatives .
Biological Activity
tert-Butyl 6-amino-7-methyl-1H-indazole-1-carboxylate is an indazole derivative with significant biological activity. Its molecular formula is C13H17N3O2, and it has a molecular weight of approximately 247.29 g/mol. The compound features a tert-butyl group, an amino group at the 6-position, and a methyl group at the 7-position on the indazole ring, which contribute to its unique chemical properties and biological activities.
The compound has been shown to exhibit enzyme inhibition and receptor binding activities. Notably, it inhibits cytochrome P450 enzymes, particularly CYP1A2. This interaction can significantly influence metabolic pathways and cellular processes, including cell signaling and gene expression .
Key Biological Targets
- Cytochrome P450 Enzymes : Inhibition of CYP1A2 can alter the metabolism of co-administered drugs, potentially impacting their efficacy and safety profiles.
- Signaling Pathways : The compound may influence pathways such as MAPK/ERK, which are critical for cell proliferation and differentiation .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These reactions may include oxidation, reduction, and nucleophilic substitution processes that modify the indazole structure to enhance its bioactivity .
Biological Activity Data
The following table summarizes some of the biological activities associated with this compound:
| Activity Type | Target | IC50 Value (nM) | Notes |
|---|---|---|---|
| Enzyme Inhibition | CYP1A2 | Not specified | Influences drug metabolism |
| Cell Signaling | MAPK/ERK Pathway | Not specified | Critical for cell proliferation |
| Antiproliferative | Various Cancer Cell Lines | Varies | Potential for cancer treatment |
Case Studies
Recent studies have demonstrated the compound's potential in various applications:
- Cancer Research : In vitro studies indicated that this compound exhibits antiproliferative effects against several cancer cell lines. Specific IC50 values were noted in various studies, although they vary based on experimental conditions .
- Drug Interaction Studies : The compound's ability to inhibit cytochrome P450 enzymes suggests it could be used to study drug-drug interactions, particularly in pharmacokinetics .
- Structure-Activity Relationship (SAR) : SAR studies have highlighted how modifications to the indazole structure can enhance biological activity. For instance, compounds with different substituents at the 6-position showed varied inhibitory effects against specific targets .
Comparative Analysis
The biological activity of this compound can be compared with other structurally similar compounds:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| tert-butyl 6-nitro-1H-indazole-1-carboxylate | 0.90 | Contains a nitro group instead of an amino group |
| tert-butyl 6-hydroxy-1H-indazole-1-carboxylate | 0.91 | Hydroxyl group provides different reactivity |
| tert-butyl 5-amino-3-methyl-1H-indazole-1-carboxylate | 0.98 | Different substitution pattern affecting activity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl 6-amino-7-methyl-1H-indazole-1-carboxylate?
- Methodology : The synthesis typically involves multi-step reactions starting with commercially available indazole precursors. Key steps include:
- Protection of the indazole nitrogen using di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions with a base like triethylamine .
- Functionalization at the 6-position via nitration followed by reduction to introduce the amino group, with subsequent methylation at the 7-position using methyl iodide or dimethyl sulfate .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product .
- Critical Considerations : Ensure inert atmosphere (N₂/Ar) to prevent oxidation of intermediates. Monitor reaction progress with TLC and confirm purity via HPLC (>95%) .
Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group at 7-position, Boc protection at N1) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ for C₁₃H₁₇N₃O₂).
- X-ray Diffraction : Single-crystal analysis (if crystallizable) to resolve ambiguities in regiochemistry .
Advanced Research Questions
Q. How can conflicting crystallographic data for this compound be resolved?
- Methodology :
- Use SHELXL for refinement, employing restraints for disordered tert-butyl groups or hydrogen-bonding networks .
- Validate data with the Rint metric; values >5% suggest twinning or poor crystal quality, necessitating re-crystallization from alternative solvents (e.g., DCM/hexane) .
- Cross-check with DFT-optimized molecular geometry (e.g., Gaussian 16) to identify discrepancies in bond lengths/angles .
Q. How can reaction conditions be optimized to minimize by-products during Boc protection?
- Methodology :
- Temperature Control : Conduct Boc protection at 0–5°C to suppress competing acylation at the amino group .
- Catalyst Screening : Test Lewis acids (e.g., DMAP) to enhance regioselectivity.
- By-product Analysis : Use LC-MS to identify side products (e.g., di-Boc derivatives) and adjust stoichiometry of Boc₂O (1.2–1.5 equiv) .
Q. What computational strategies predict this compound’s interactions with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., kinases) to predict binding modes.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- SAR Analysis : Compare with analogs (e.g., tert-butyl 6-cyano-indazole derivatives) to identify critical functional groups for activity .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental pKa values for the amino group?
- Methodology :
- Experimental pKa : Determine via potentiometric titration in aqueous DMSO (20% v/v).
- Theoretical pKa : Calculate using COSMO-RS (e.g., ADF software). A >1-unit deviation suggests solvation model limitations; refine with explicit solvent MD .
Q. Why do NMR spectra show unexpected splitting patterns for the methyl group?
- Analysis :
- Dynamic Effects : Rotameric equilibria of the Boc group can cause splitting. Acquire variable-temperature NMR (e.g., 25–50°C) to confirm .
- Impurity Check : Use NOESY to rule out diastereomeric contamination from incomplete methylation .
Structural and Functional Insights
Q. How does the methyl group at the 7-position influence electronic properties?
- Methodology :
- DFT Calculations : Compare HOMO/LUMO energies of methylated vs. unmethylated analogs (e.g., B3LYP/6-31G* basis set).
- Electrochemical Analysis : Cyclic voltammetry to measure oxidation potentials, correlating with electron-donating effects .
Q. What strategies stabilize the Boc group during long-term storage?
- Methodology :
- Storage Conditions : Store under argon at –20°C with molecular sieves (3Å) to prevent hydrolysis.
- Degradation Monitoring : Quarterly HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) to detect free amine formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
